molecular formula C20H21NO4 B2823155 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-phenylbutanamide CAS No. 2034258-07-4

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-phenylbutanamide

Cat. No. B2823155
CAS RN: 2034258-07-4
M. Wt: 339.391
InChI Key: JSRRKNBGYKRIGL-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-phenylbutanamide, also known as FFA4 agonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the free fatty acid receptor 4 (FFA4), which is a G protein-coupled receptor that is expressed in various tissues in the body.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Furan derivatives have been synthesized for their potential antimicrobial activity. A study involved the synthesis of new series of pyrazole and imidazole derivatives, including compounds with furan components, which were evaluated for their antimicrobial properties (Idhayadhulla, Kumar, & Abdul, 2012).

Renewable Biomass Conversion

  • Research on furan derivatives derived from renewable biomass resources highlights their potential as substitutes for petroleum-based building blocks in the production of plastics and fine chemicals. One study developed an efficient process for the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF), demonstrating the utility of furan derivatives in sustainable chemistry (Román‐Leshkov, Chheda, & Dumesic, 2006).

Organic Synthesis Methodologies

  • Furan derivatives have also been employed in organic synthesis methodologies, such as the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl furans, showcasing the versatility of furan compounds in synthetic chemistry (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Photo-Oxidation Studies

  • Studies on the OH-initiated photo-oxidation of furan and its derivatives have provided insights into the environmental implications of furanic compounds, including their role in the formation of aerosols and potential impacts on air quality (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).

Biobased Materials

  • Furan derivatives have been explored for the enzymatic synthesis of biobased polyesters, indicating their potential in the development of sustainable materials. For example, polyesters synthesized from 2,5-bis(hydroxymethyl)furan demonstrate the applicability of furan derivatives in creating environmentally friendly plastics (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-17(15-7-4-3-5-8-15)19(22)21-14-20(23,16-10-12-24-13-16)18-9-6-11-25-18/h3-13,17,23H,2,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRRKNBGYKRIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide

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